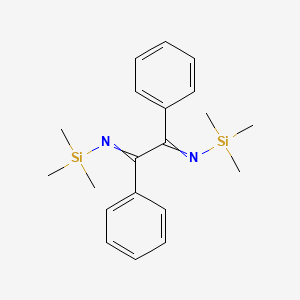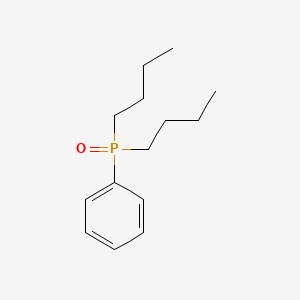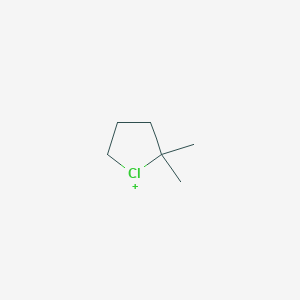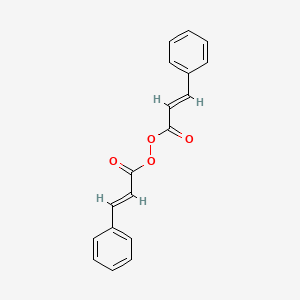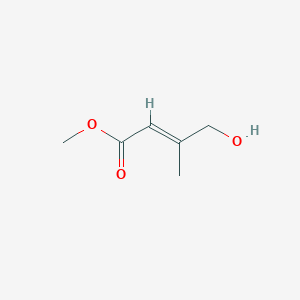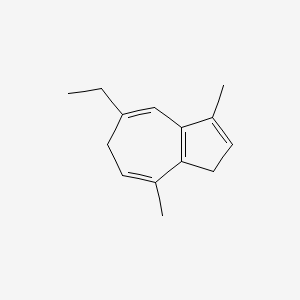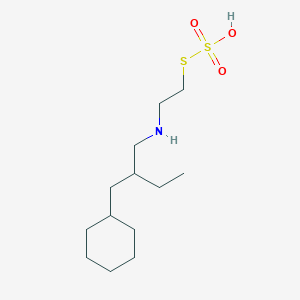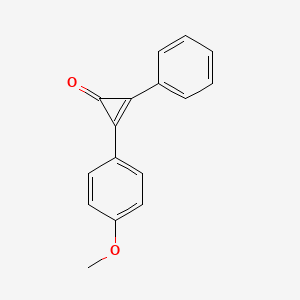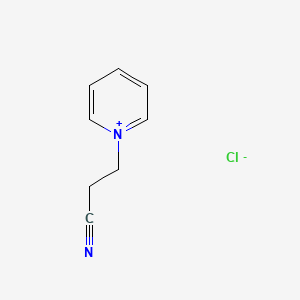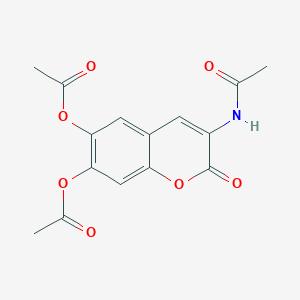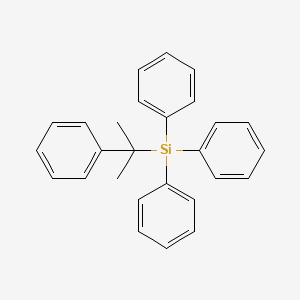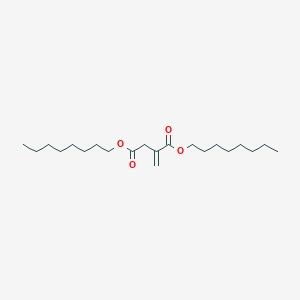
Dioctyl 2-methylidenebutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctyl 2-methylidenebutanedioate is an organic compound that belongs to the class of esters. It is known for its applications in various industrial and scientific fields due to its unique chemical properties. This compound is often used as a plasticizer, which helps in enhancing the flexibility and durability of plastic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dioctyl 2-methylidenebutanedioate can be synthesized through the esterification of maleic anhydride with octyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or an acid ion exchange resin like Dowex . The reaction proceeds in two stages: the formation of a monoester followed by the formation of the diester. The reaction conditions include maintaining an isothermal environment and using a semi-batch reactor to control the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The use of heterogeneous catalysts, such as acid ion exchange resins, is preferred due to their economic and environmental benefits. The process is optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dioctyl 2-methylidenebutanedioate undergoes various chemical reactions, including:
Esterification: As mentioned, it is formed through the esterification of maleic anhydride with octyl alcohol.
Hydrolysis: This compound can be hydrolyzed back into its constituent alcohol and acid under acidic or basic conditions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Esterification: Maleic anhydride, octyl alcohol, sulfuric acid or Dowex resin as catalysts.
Hydrolysis: Water, acidic or basic medium.
Major Products Formed
Esterification: this compound.
Hydrolysis: Octyl alcohol and maleic acid.
Wissenschaftliche Forschungsanwendungen
Dioctyl 2-methylidenebutanedioate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics.
Biology: Investigated for its potential effects on biological systems due to its plasticizing properties.
Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of dioctyl 2-methylidenebutanedioate primarily involves its role as a plasticizer. It works by inserting itself between the polymer chains of materials like PVC, reducing the intermolecular forces and increasing the flexibility of the material . This results in enhanced processability and durability of the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioctyl phthalate (DOP): Another widely used plasticizer with similar applications.
Di(2-ethylhexyl) phthalate (DEHP): Known for its use in medical devices and flexible plastics.
Dioctyl adipate (DOA): Used in applications requiring low-temperature flexibility.
Uniqueness
Dioctyl 2-methylidenebutanedioate is unique due to its specific ester structure, which provides distinct plasticizing properties compared to other similar compounds. Its ability to enhance the flexibility and durability of materials makes it a valuable compound in various industrial and scientific applications.
Eigenschaften
CAS-Nummer |
22501-68-4 |
|---|---|
Molekularformel |
C21H38O4 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
dioctyl 2-methylidenebutanedioate |
InChI |
InChI=1S/C21H38O4/c1-4-6-8-10-12-14-16-24-20(22)18-19(3)21(23)25-17-15-13-11-9-7-5-2/h3-18H2,1-2H3 |
InChI-Schlüssel |
NQPOXJIXYCVBDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)CC(=C)C(=O)OCCCCCCCC |
Verwandte CAS-Nummern |
28451-57-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


